Ethyl 3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole-5-carboxylate
Description
Ethyl 3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole-5-carboxylate (CAS: 1258269-03-2) is a fluorinated 1,2,4-oxadiazole derivative. Its molecular formula is C₁₂H₉F₃N₂O₄, with a molecular weight of 302.21 g/mol . The compound features a 1,2,4-oxadiazole core substituted at the 3-position with a 4-(trifluoromethoxy)phenyl group and at the 5-position with an ethyl carboxylate ester.
Properties
IUPAC Name |
ethyl 3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O4/c1-2-19-11(18)10-16-9(17-21-10)7-3-5-8(6-4-7)20-12(13,14)15/h3-6H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXBUAPSNJVMKFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NO1)C2=CC=C(C=C2)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole-5-carboxylate typically involves multiple steps. One common method starts with the preparation of the intermediate 4-(trifluoromethoxy)benzohydrazide. This intermediate is then reacted with ethyl chloroformate in the presence of a base to form the corresponding ethyl carbazate. The final step involves cyclization of the ethyl carbazate with a suitable reagent, such as phosphorus oxychloride, to yield the target oxadiazole compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The oxadiazole ring can be involved in oxidation and reduction reactions under specific conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Hydrolysis: Acidic or basic conditions, using hydrochloric acid (HCl) or sodium hydroxide (NaOH), respectively, can facilitate hydrolysis.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester group yields the corresponding carboxylic acid, while nucleophilic substitution can introduce various substituents on the phenyl ring.
Scientific Research Applications
Ethyl 3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Mechanism of Action
The mechanism of action of Ethyl 3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole-5-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The oxadiazole ring can participate in hydrogen bonding and other interactions with biological macromolecules, influencing the compound’s activity .
Comparison with Similar Compounds
Key Structural Analogs and Their Properties
The following compounds exhibit structural similarity to the target molecule, differing primarily in substituents on the phenyl ring or the oxadiazole core:
Substituent Effects on Physicochemical Properties
- Trifluoromethoxy (-OCF₃) vs. However, -CF₃ (as in CAS 163719-82-2) may confer greater metabolic stability in biological systems .
- Ester vs. Carboxylic Acid:
Replacing the ethyl ester (target compound) with a carboxylic acid (CAS 478030-57-8) reduces lipophilicity, which could impact membrane permeability in pharmacological applications . - Sulfonyl vs.
Biological Activity
Ethyl 3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole-5-carboxylate is a heterocyclic compound characterized by a trifluoromethoxy group attached to a phenyl ring and an oxadiazole ring. The unique structural features of this compound suggest potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C12H9F3N2O4
- IUPAC Name : Ethyl 3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazole-5-carboxylate
- CAS Number : 1258269-03-2
The presence of the trifluoromethoxy group enhances the lipophilicity of the compound, which may influence its ability to interact with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Enzymes : The oxadiazole ring can participate in hydrogen bonding with various enzymes or receptors, potentially modulating their activity.
- Lipophilicity : The trifluoromethoxy group increases the compound's ability to penetrate cell membranes, enhancing its bioavailability.
- Antimicrobial and Anticancer Properties : Studies have indicated that oxadiazole derivatives exhibit significant antimicrobial and anticancer activities by disrupting cellular processes in target organisms or cells.
Antimicrobial Activity
Research has shown that compounds containing the oxadiazole scaffold possess notable antimicrobial properties. For instance:
- A study demonstrated that this compound exhibited effective inhibition against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were found to be significantly lower than those of non-fluorinated analogs.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | E. coli | 0.25 |
| Ethyl 3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylate | E. coli | 1.0 |
Anticancer Activity
The anticancer potential of this compound has been evaluated in several studies:
- A recent investigation into novel oxadiazole derivatives highlighted that compounds similar to this compound showed promising cytotoxic effects against various cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HeLa | 12.5 |
| Ethyl 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate | HeLa | 20.0 |
Study on Anti-Tubercular Activity
A significant study focused on the anti-tubercular properties of oxadiazole derivatives found that compounds with similar structures exhibited potent activity against Mycobacterium tuberculosis. For example:
- Compounds synthesized with a trifluoromethoxy group demonstrated enhanced efficacy in inhibiting the growth of resistant strains of M. tuberculosis, with some derivatives showing MIC values as low as 0.072 µM .
Clinical Trials and Pharmacokinetics
Ongoing clinical trials are exploring the pharmacokinetic profiles of oxadiazole-based drugs. Early results indicate favorable absorption and metabolic stability for compounds similar to this compound:
| Parameter | Value |
|---|---|
| Half-life (t½) | 19 min |
| Clearance (CL) | 69 µL/min/mg |
Q & A
Q. What are the common synthetic routes for preparing Ethyl 3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole-5-carboxylate?
The synthesis typically involves cyclocondensation reactions. A standard approach includes reacting a carboxylic acid derivative (e.g., ethyl oxadiazole-5-carboxylate precursor) with a trifluoromethoxy-substituted phenyl amidoxime. Key steps include:
- Cyclization : Under reflux with activating agents like thionyl chloride or polyphosphoric acid.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) improve reaction homogeneity .
- Temperature Control : Maintained between 80–120°C to balance reaction rate and byproduct formation . Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate) ensures >95% purity.
Q. How is the compound characterized to confirm structural integrity?
Standard characterization employs:
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and trifluoromethoxy group integration.
- Mass Spectrometry (HRMS) : Confirms molecular ion peak (C₁₂H₉F₃N₂O₃, exact mass: 286.06 g/mol) .
- X-ray Crystallography (if crystalline): Resolves bond angles and spatial arrangement of the oxadiazole core .
Q. What are the primary applications of this compound in academic research?
The compound serves as:
- Pharmaceutical Intermediate : Its oxadiazole core is a scaffold for kinase inhibitors or antimicrobial agents.
- Material Science Building Block : The trifluoromethoxy group enhances thermal stability in polymer synthesis .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields for this compound?
Discrepancies often arise from:
Q. What methodological strategies are used to study its interaction with biological targets?
Advanced assays include:
- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics to proteins (e.g., serum albumin) .
- Enzyme Inhibition Assays : Dose-response curves (IC₅₀) for targets like cyclooxygenase-2 or bacterial efflux pumps.
- Molecular Dynamics Simulations : Predicts binding modes using docking software (AutoDock, Schrödinger) .
Q. How can structural modifications enhance its bioactivity?
SAR-Driven Optimization :
- Substituent Variation : Replace the trifluoromethoxy group with electron-withdrawing groups (e.g., nitro) to modulate lipophilicity .
- Ester Hydrolysis : Convert the ethyl ester to a carboxylic acid to improve solubility for in vivo studies .
- Heterocycle Fusion : Attach triazole or pyridine rings to explore multi-target activity .
Q. What analytical techniques validate its stability under experimental conditions?
- Forced Degradation Studies : Expose to heat, light, or acidic/basic conditions, then analyze via:
- HPLC-UV/PDA : Detects degradation products.
- TGA/DSC : Assesses thermal stability (decomposition onset >200°C typical for oxadiazoles) .
Methodological Challenges and Solutions
Q. How to address low solubility in aqueous buffers during biological assays?
- Co-Solvent Systems : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes.
- Prodrug Design : Synthesize phosphate or glycoside derivatives for enhanced hydrophilicity .
Q. What computational tools predict its pharmacokinetic properties?
Q. How to design a robust protocol for scaling up synthesis?
- Flow Chemistry : Continuous reactors minimize exothermic risks and improve reproducibility.
- Green Chemistry Metrics : Replace toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
